Quinolin-7-ylboronic acid
Overview
Description
Quinolin-7-ylboronic acid is an organic boronic acid compound with the molecular formula C9H8BNO2. It is a white crystalline solid that is soluble in some organic solvents such as chloroform and dimethyl sulfoxide . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Quinolin-7-ylboronic acid is an organic boron compound . It is often used in organic synthesis reactions, particularly in cross-coupling reactions . It can act as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction, forming C-C bond connections .
Mode of Action
The mode of action of this compound primarily involves its role as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura coupling reaction, for example, it binds to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This is a crucial step in many organic synthesis processes.
Biochemical Pathways
They are particularly important in cross-coupling reactions, which are fundamental in organic synthesis .
Result of Action
The primary result of this compound’s action is the formation of carbon-carbon bonds in organic compounds . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in some organic solvents, such as chloroform and dimethyl sulfoxide . Therefore, the choice of solvent can significantly impact its reactivity and effectiveness in synthesis reactions. Additionally, it should be stored at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Quinolin-7-ylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, forming stable complexes that can inhibit or modulate their activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cell function. For instance, this compound can modulate the activity of kinases, which are crucial for signal transduction pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a dose-dependent relationship .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, this compound can inhibit key enzymes in the glycolytic pathway, affecting energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. This compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in modulating enzyme activity and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-7-ylboronic acid can be synthesized through various methods. One common method involves the reaction of quinoline with boronic acid derivatives. For example, 2-borohydride quinoline can react with aldehydes or ketones to form this compound . Another method involves the use of microwave-assisted synthesis, which provides a greener and more sustainable approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly employed, using palladium catalysts and bases like potassium acetate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Quinolin-7-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound of quinolin-7-ylboronic acid, used in the synthesis of various derivatives.
Boronic Acids: A class of compounds that includes this compound, commonly used in cross-coupling reactions.
Uniqueness
Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
quinolin-7-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619454 | |
Record name | Quinolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629644-82-2 | |
Record name | Quinolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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